3,5-diphenyl-1H-pyrrole-2-carbohydrazide
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to various changes in cellular functions .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities, indicating that they can cause various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
3,5-Diphenyl-1H-pyrrole-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which may have implications for cellular signaling and metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity and function. This compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-1H-pyrrole-2-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diphenyl-1H-pyrrole-2-carboxylic acid with hydrazine hydrate in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic or pyrrole rings.
Scientific Research Applications
3,5-Diphenyl-1H-pyrrole-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrrole-2-carboxylic acid: A precursor in the synthesis of 3,5-diphenyl-1H-pyrrole-2-carbohydrazide.
3,5-Diphenyl-1H-pyrrole-2-carboxamide: Another derivative with similar structural features.
3,5-Diphenyl-1H-pyrrole-2-carboxaldehyde: A related compound with an aldehyde functional group.
Uniqueness
This compound is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,5-diphenyl-1H-pyrrole-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-20-17(21)16-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,19H,18H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWDOOBDYREQEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C(=O)NN)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330914 | |
Record name | 3,5-diphenyl-1H-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201215 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314763-96-7 | |
Record name | 3,5-diphenyl-1H-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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